1,5-Dibromopentan-3-one
Overview
Description
1,5-Dibromopentan-3-one is a useful research compound. Its molecular formula is C5H8Br2O and its molecular weight is 243.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Intermediate in the Preparation of Liquid Crystalline Derivatives
1,5-Dibromopentan-3-one serves as an important intermediate in preparing liquid crystalline derivatives containing 6-membered heterocyclic rings. Dibromides containing simple alkyl and complex fragments are prepared from precursors like 3-substituted 1,5-pentanediols or tetrahydropyrans. These compounds have applications in the field of materials science and chemistry (Ringstrand et al., 2011).
2. Formation of Tetrahydropyran Derivatives
This compound is utilized in synthesizing tetrahydropyran derivatives with α-electron-withdrawing substituents. These derivatives are formed by treating 1,5-dibromopentane derivatives, which have electron-withdrawing groups, with silver nitrate (Mitani et al., 1987).
3. Synthesis of Cyclopentane Derivatives
Electrochemical reduction of 1,5-dibromopentane derivatives leads to the formation of cyclopentane derivatives. These compounds find applications in various chemical synthesis processes (Mitani et al., 1986).
4. Thermodynamic and Acoustic Properties
Studies on the thermodynamic and acoustic properties of this compound involve measuring speed of sound and density in the liquid state, which is valuable for understanding its physical and chemical behavior under different conditions (Chorążewski & Skrzypek, 2010).
5. Crystal Structure Analysis
The crystal structure of this compound, especially in reaction intermediates, provides insights into halogen-hydrogen bonding and molecular interactions. Such studies are crucial in the field of crystallography and material science (Mulrooney et al., 2021).
6. Synthesis of Organometallic Reagents
This compound is used in the synthesis of chiral organometallic reagents. These reagents are important in stereoselective synthesis and have applications in developing pharmaceuticals and fine chemicals (Hoffmann et al., 1992).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers The paper “The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes” discusses the synthesis of 1,5-Dibromopentan-3-one .
Mechanism of Action
Target of Action
The primary target of 1,5-Dibromopentan-3-one is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
this compound acts as a cholinergic modulator . It binds to and blocks the nicotinic acetylcholine receptor, thereby inhibiting the action of acetylcholine, a neurotransmitter .
Biochemical Pathways
The compound’s action affects the cholinergic pathway . By blocking the nicotinic acetylcholine receptor, it disrupts the normal functioning of this pathway, leading to downstream effects on nerve signal transmission .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholine synthesis in the brain . This can have significant implications for mental and psychiatric conditions .
Action Environment
Environmental factors such as temperature and storage conditions can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store the compound in a dry room at normal temperature .
Properties
IUPAC Name |
1,5-dibromopentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRMAONKJMECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456679 | |
Record name | 1,5-dibromopentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140200-76-6 | |
Record name | 1,5-dibromopentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,5-dibromopentan-3-one utilized in the synthesis of macrocyclic diynes?
A1: this compound serves as a key electrophile in the synthesis of 14-membered ring diynes []. The research highlights two specific reactions:
- Synthesis of cyclotetradeca-4,11-diynone derivatives: The ethylene ketal of this compound reacts with the dilithium salt of 1,8-nonadiyne. This reaction forms the diketal precursor to cyclotetradeca-4,11-diynone, which can be deprotected to obtain the desired ketone [].
- Synthesis of 1,8-dioxacyclotetradeca-4,11-diyne: this compound is first converted to its corresponding dioxane derivative (1,5-dibromo-3-oxapentane). This derivative then reacts with the dilithium salt of 5-oxanona-1,8-diyne to yield 1,8-dioxacyclotetradeca-4,11-diyne [].
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